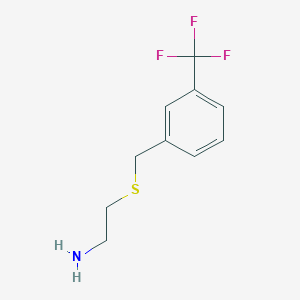
2-(3-Trifluoromethyl-benzylsulfanyl)-ethylamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related sulfanyl-containing compounds is described in the papers. For instance, a series of new 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives were synthesized from substituted 1,2-phenylendiamine . Another compound, ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate, was prepared by oxidation with 3-chloroperoxybenzoic acid . These methods suggest that the synthesis of sulfanyl-containing compounds often involves the use of diamine precursors or oxidation reactions.
Molecular Structure Analysis
The molecular structure of sulfanyl-containing compounds can exhibit aromatic delocalization, as seen in the pyrazole rings of 2-ethylsulfanylpyrazolo[1,5-a][1,3,5]triazines . The conformations of the ethylsulfanyl substituents can vary among different compounds, indicating flexibility in how these groups can be oriented in space.
Chemical Reactions Analysis
The papers do not provide specific reactions for "2-(3-Trifluoromethyl-benzylsulfanyl)-ethylamine," but they do mention the reactivity of related compounds. For example, trifluoromethanesulphonic acid is used as a catalyst for the ethylation of benzene, which suggests that trifluoromethyl groups can be involved in electrophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfanyl-containing compounds can be quite diverse. The compounds synthesized in paper showed strong antiprotozoal activity, indicating biological relevance. The crystal structure of the compound in paper is stabilized by aromatic π–π interactions and non-classical hydrogen bonds, which are important for the solid-state properties. The antioxidant activities of thiosemicarbazide derivatives derived from 2-(ethylsulfanyl)benzohydrazide were evaluated, with some compounds showing significant radical scavenging abilities .
Relevant Case Studies
The papers provide case studies of the synthesized compounds' biological activities. For example, the benzimidazole derivatives showed strong activity against protozoa, with IC50 values in the nanomolar range, surpassing the standard drug metronidazole . The antioxidant activities of the thiosemicarbazide derivatives also highlight their potential as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Photolysis and Carbene Insertion Reactions
2-(3-Trifluoromethyl-benzylsulfanyl)-ethylamine has been used in studies exploring the photolysis of N-[4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl]-2,2′-ethylenedioxybis(ethylamine) (1). This research focused on analyzing the resultant C–H and O–H insertion products under various conditions, providing insights into carbene insertion reactions at low temperatures and in solution phase (Kanoh et al., 2008).
Complexes in Catalysis
The compound has been used in the synthesis of Schiff bases, which were further used to form complexes with palladium, ruthenium, and rhodium. These complexes have potential applications in catalytic transfer hydrogenation of aldehydes/ketones and N-alkylation of amines (Dubey et al., 2019).
Synthesis of Bioactive Compounds
Another significant application is in the synthesis of bioactive compounds, such as 5-HT serotonin receptor agonists. The versatility of 2-(3-Trifluoromethyl-benzylsulfanyl)-ethylamine in synthesizing diverse bioactive compounds highlights its importance in pharmaceutical research (Porcu et al., 2018).
Formation of Benzothiazepines and Benzoxazepines
The compound plays a role in the formation of benzothiazepines and benzoxazepines, which are synthesized through Lewis acid-mediated cyclizations. These compounds have potential applications in the development of new drugs and therapeutic agents (Katritzky et al., 2001).
Antidopaminergic Agents
In the pharmaceutical industry, derivatives of 2-(3-Trifluoromethyl-benzylsulfanyl)-ethylamine have been studied as potential anti-dopaminergic agents, with applications in treating conditions like schizophrenia, dependency, and neurodegenerative disorders (Habernickel, 2003).
Corrosion Inhibition
This compound also finds application in the field of materials science, particularly as a corrosion inhibitor for mild steel in acidic solutions. This highlights its potential use in industrial settings to protect metal surfaces (Zhang et al., 2015).
Synthesis of Trifluoromethyl Heterocycles
The versatility of this compound extends to the synthesis of a wide range of trifluoromethyl heterocycles, demonstrating its utility in organic chemistry and drug development (Honey et al., 2012).
Eigenschaften
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NS/c11-10(12,13)9-3-1-2-8(6-9)7-15-5-4-14/h1-3,6H,4-5,7,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIUFLQIZHYNTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Trifluoromethyl-benzylsulfanyl)-ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



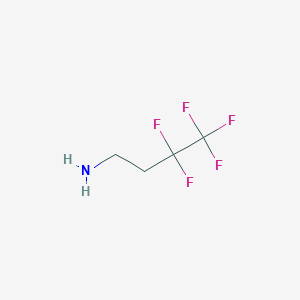
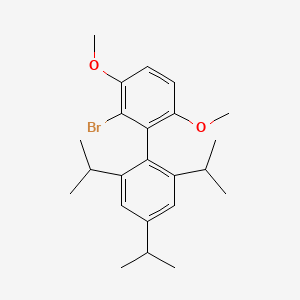
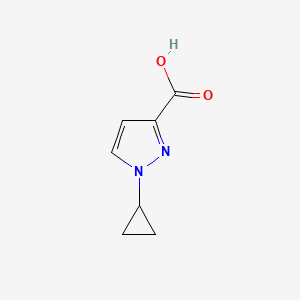
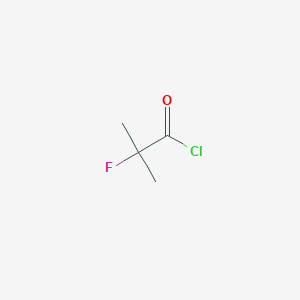

![[(4-Iodophenyl)methyl]dimethylamine](/img/structure/B3039914.png)
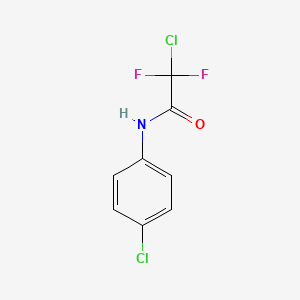

![1-[3-(Trifluoromethyl)phenyl]imidazolidin-2-one](/img/structure/B3039918.png)
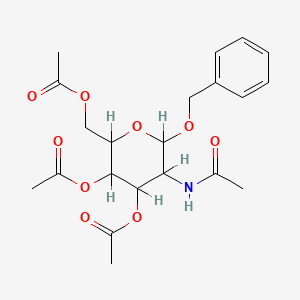

![[(2R,3S,4S,5R,6S)-3,4,6-triacetyloxy-5-iodooxan-2-yl]methyl acetate](/img/structure/B3039924.png)
![[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol](/img/structure/B3039927.png)
